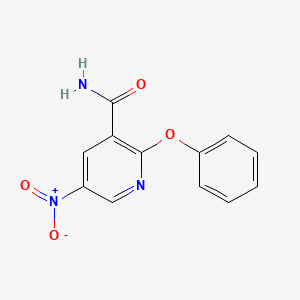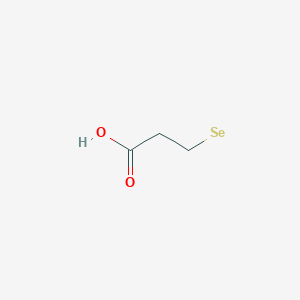![molecular formula C14H13NOS B14594412 (6-Methyl-5-phenyl-6H-thieno[2,3-b]pyrrol-2-yl)methanol CAS No. 61254-97-5](/img/structure/B14594412.png)
(6-Methyl-5-phenyl-6H-thieno[2,3-b]pyrrol-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Methyl-5-phenyl-6H-thieno[2,3-b]pyrrol-2-yl)methanol is a heterocyclic compound that features a thieno[2,3-b]pyrrole core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to other biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Methyl-5-phenyl-6H-thieno[2,3-b]pyrrol-2-yl)methanol typically involves the cyclocondensation of substituted pyrroles with thioglycolic acid or ethyl thioglycolate in the presence of a base such as sodium ethoxide (EtONa) in ethanol (EtOH) at room temperature . The reaction mixture is stirred for several hours, followed by workup and purification to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(6-Methyl-5-phenyl-6H-thieno[2,3-b]pyrrol-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the pyrrole nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted thieno[2,3-b]pyrrole derivatives, which can exhibit different biological activities depending on the nature of the substituents.
Scientific Research Applications
(6-Methyl-5-phenyl-6H-thieno[2,3-b]pyrrol-2-yl)methanol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory, antiviral, and anticancer activities.
Industry: The compound is used in the development of organic semiconductors and other advanced materials
Mechanism of Action
The mechanism of action of (6-Methyl-5-phenyl-6H-thieno[2,3-b]pyrrol-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access and subsequent catalytic activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
6-Methyl-6H-thieno[2,3-b]pyrrole-5-carboxylic acid: This compound shares the thieno[2,3-b]pyrrole core but differs in the functional groups attached to the core structure.
(Z)-4-(thiophen-2-ylmethylene)-4H-thieno[2,3-b]pyrrol-5(6H)-one: This compound features a similar core structure but with different substituents, leading to distinct chemical and biological properties.
Uniqueness
(6-Methyl-5-phenyl-6H-thieno[2,3-b]pyrrol-2-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its methanol group and phenyl ring contribute to its potential as a versatile intermediate in organic synthesis and its promising therapeutic applications.
Properties
CAS No. |
61254-97-5 |
|---|---|
Molecular Formula |
C14H13NOS |
Molecular Weight |
243.33 g/mol |
IUPAC Name |
(6-methyl-5-phenylthieno[2,3-b]pyrrol-2-yl)methanol |
InChI |
InChI=1S/C14H13NOS/c1-15-13(10-5-3-2-4-6-10)8-11-7-12(9-16)17-14(11)15/h2-8,16H,9H2,1H3 |
InChI Key |
QQLIAWUCXWJQET-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC2=C1SC(=C2)CO)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


silane](/img/structure/B14594329.png)

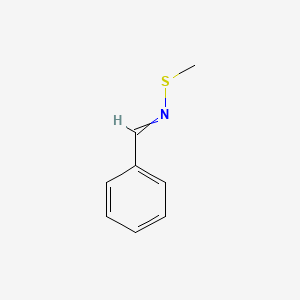


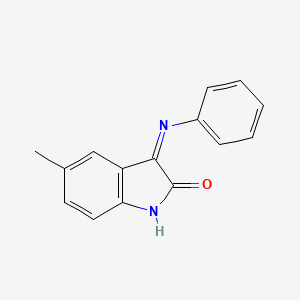
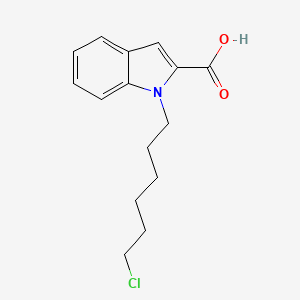
![[(4-Methyl-2-nitrophenyl)sulfanyl]acetonitrile](/img/structure/B14594372.png)
![Diethyl [2-chloro-2-(methylsulfanyl)ethenyl]phosphonate](/img/structure/B14594380.png)
![N-{4-[4-Methyl-3-(propylsulfanyl)phenoxy]phenyl}acetamide](/img/structure/B14594383.png)
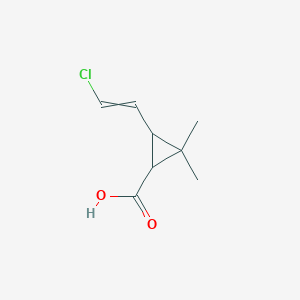
![3-Amino-6-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]pyrazine-2-carbonitrile](/img/structure/B14594391.png)
